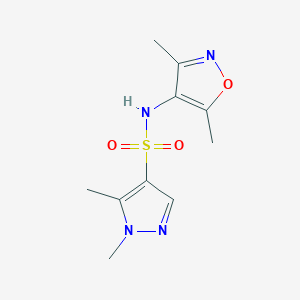![molecular formula C19H20N2O2S B4366428 4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4366428.png)
4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide
Übersicht
Beschreibung
4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as JNJ-26854165 and has been studied extensively for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
The mechanism of action of 4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide involves the inhibition of MDM2, which is responsible for the degradation of p53. By inhibiting MDM2, the levels of p53 increase, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism has been shown to be effective in various cancer cell lines and animal models.
Biochemical and Physiological Effects:
4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide has been shown to have biochemical and physiological effects in cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by increasing the levels of p53. It also enhances the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects. However, the compound has also been shown to have off-target effects on other proteins, which can lead to toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of MDM2 and p53 in cancer cells. The compound has also been shown to be effective in various cancer cell lines and animal models, making it a promising candidate for further development. However, the compound has limitations in terms of its toxicity and off-target effects, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide. One direction is the development of more potent and selective MDM2 inhibitors that can overcome the limitations of the current compound. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, the compound's off-target effects can be further studied to understand their mechanisms and potential therapeutic applications. Overall, 4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide has shown promising results in cancer treatment and has the potential to be a valuable tool for further research in this field.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the protein MDM2, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting MDM2, 4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide can increase the levels of p53, leading to cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Eigenschaften
IUPAC Name |
4-methyl-N-[1-(4-pyrrol-1-ylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-15-5-11-19(12-6-15)24(22,23)20-16(2)17-7-9-18(10-8-17)21-13-3-4-14-21/h3-14,16,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBWUKQBYGBGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}-N-butylhydrazinecarbothioamide](/img/structure/B4366348.png)
![2-[(3-methyl-1H-pyrazol-1-yl)acetyl]-N-propylhydrazinecarbothioamide](/img/structure/B4366351.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B4366366.png)
![N-methyl-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4366372.png)
![N-methyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B4366378.png)
![2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4366380.png)
![2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4366389.png)
![2-[(4-chloro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366395.png)
![4-methyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4366418.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4366426.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4366430.png)

![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4366445.png)
![2-[(4-amino-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4366457.png)